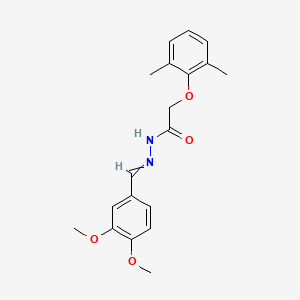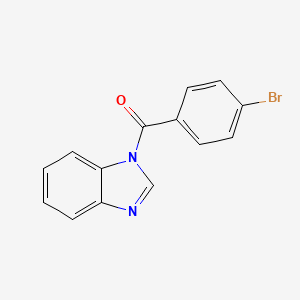
N'-(3,4-dimethoxybenzylidene)-2-(2,6-dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N'-(3,4-dimethoxybenzylidene)-2-(2,6-dimethylphenoxy)acetohydrazide and related compounds typically involves the reaction of aldehydes with acetohydrazides. These reactions are carefully designed to yield products with precise structural configurations, often confirmed through various analytical techniques such as elemental analysis, NMR, IR, and X-ray diffraction. For instance, compounds similar to the one have been synthesized by reacting specific benzaldehydes with acetohydrazides, showcasing the diversity in structural configurations achievable through different synthetic routes (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, revealing details such as crystal system, space group, and molecular dimensions. These structures typically display intermolecular hydrogen bonding, contributing to their stability. For example, some compounds crystallize in monoclinic systems with specific space groups and dimensions, highlighting the role of molecular interactions in stabilizing the structure (Xin Zhou et al., 2012).
Chemical Reactions and Properties
Compounds like N'-(3,4-dimethoxybenzylidene)-2-(2,6-dimethylphenoxy)acetohydrazide undergo various chemical reactions, including transformations influenced by their functional groups. These reactions can affect their biological activities and potential applications. The presence of the azomethine group (–CH=N–) is particularly noteworthy, as it is known to confer biological activity, with some derivatives being evaluated for their antibacterial and enzyme inhibition properties (Aziz‐ur‐Rehman et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, melting points, and solubility, are closely tied to their molecular structure. Crystallography studies provide insights into their solid-state properties, which are crucial for understanding their behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by their molecular structure and functional groups. Detailed vibrational analysis and studies on intra-molecular hydrogen bonding offer insights into their chemical behavior. Theoretical and computational studies, such as density functional theory (DFT) analyses, complement experimental findings, providing a deeper understanding of their electronic structures and potential reactivity (Ö. Tamer et al., 2014).
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-6-5-7-14(2)19(13)25-12-18(22)21-20-11-15-8-9-16(23-3)17(10-15)24-4/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKGYOGFGDZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5669738.png)


![5-[(4-benzyl-1-piperidinyl)methyl]-2-methoxyphenol](/img/structure/B5669769.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669773.png)
![[(3aS*,9bS*)-2-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5669777.png)
![2-cyclohexyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5669785.png)
![N,5-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5669796.png)

![1-[(2-bromo-4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5669818.png)
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-methylcyclopentanecarboxamide](/img/structure/B5669823.png)

![4-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B5669835.png)
